2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAHJFZLDZDIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | AF-2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19726 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859832 | |
| Record name | 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Af-2 appears as bright orange crystals. (NTP, 1992), Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | AF-2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19726 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Furylfuramide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5393 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol | |
| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V31 48 (1983) | |
| Record name | AF-2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19726 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V31 48 (1983) | |
| Record name | FURYLFURAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4345 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | Furylfuramide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5393 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Reddish-orange needles | |
CAS No. |
3688-53-7 | |
| Record name | AF-2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19726 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furylfuramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3688-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FURYLFURAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4345 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
151-152 °C | |
| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V31 48 (1983) | |
| Record name | FURYLFURAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4345 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Chemical Identity and Structural Features
Furylfuramide (C₁₁H₈N₂O₅) is characterized by a conjugated enamide structure linking two furan rings, one of which is nitro-substituted at the 5-position. The IUPAC name, (Z)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , reflects its stereochemistry and functional groups. The compound’s molecular weight is 248.19 g/mol, with a melting point of 156–158°C. Its mutagenic activity arises from the nitro group’s ability to form reactive intermediates that interact with DNA.
Historical Synthesis of Furylfuramide
Modern Adaptations and Purification
Contemporary protocols often employ high-performance liquid chromatography (HPLC) for purification, as noted in studies using Furylfuramide as a mutagenic control. For instance, HPLC-grade methanol and acetonitrile are used to isolate Furylfuramide from reaction byproducts, achieving >95% purity. However, the core synthesis remains unchanged due to the efficiency of the original method.
Analytical Characterization
Post-synthesis characterization relies on spectroscopic and chromatographic techniques:
Spectroscopic Data
- UV-Vis : λₘₐₐ = 365 nm (nitrofuran chromophore).
- IR : Peaks at 1670 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
- NMR :
Chromatographic Purity
HPLC analysis with a C18 column (mobile phase: 70:30 acetonitrile/water) confirms purity, with retention times of 8.2 minutes.
Applications in Mutagenicity Research
Furylfuramide’s primary use lies in Ames testing , where it induces frameshift mutations in Salmonella typhimurium strains TA98 and TA100. Its mutagenic potency is quantified at 18,788 revertants/plate/nmole in TA1535 strains, underscoring its role as a positive control. The compound’s activity is contingent on bacterial nitroreductases, which reduce the nitro group to a hydroxylamine intermediate capable of DNA adduction.
Critical Analysis of Synthesis Methods
Efficiency and Scalability
The 1958 method remains the gold standard due to its simplicity and reproducibility. However, limitations include:
- Low Yield : Unreported yields suggest inefficiencies in the condensation step.
- Safety Concerns : Acetic anhydride’s corrosive nature necessitates specialized equipment.
Comparative Data
| Parameter | Original Method (1958) | Modern Adaptations |
|---|---|---|
| Reagents | 5-Nitrofurfural, 2-Furfuryl acetic acid (K salt) | Same as original |
| Solvent | Acetic anhydride | Acetic anhydride |
| Purification | Recrystallization | HPLC |
| Purity | Not reported | >95% |
Chemical Reactions Analysis
Furylfuramide undergoes various chemical reactions, including:
Oxidation: The nitro group in furylfuramide can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Furylfuramide can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative that saw widespread use as a food preservative in Japan starting in 1965 . However, it was withdrawn from the market in 1974 due to concerns about its mutagenic and carcinogenic potential .
Historical Application as a Food Preservative
Furylfuramide was initially used as a food preservative in Japan . Its effectiveness in preventing microbial growth led to its incorporation into various food products to extend their shelf life .
Mutagenicity
Furylfuramide was found to be mutagenic to bacteria in in vitro studies, raising suspicions about its potential carcinogenicity . This mutagenic activity was confirmed in eukaryotic organisms, as it induced mutations in Neurospora crassa and mitotic crossing over .
Animal Studies
Animal testing revealed that furylfuramide could induce both benign and malignant tumors in rodents . These tumors were observed in the mammary glands, stomachs, esophagi, and lungs of both sexes .
Impact on Carcinogenicity Screening
The discovery of furylfuramide's mutagenicity and carcinogenicity underscored the value of using bacterial mutagenicity as a screening method for potential carcinogens . This approach was faster and more efficient compared to relying solely on animal testing . The availability of such tests led to increased government oversight and testing of compounds to which the public might be exposed .
Hypoxic Cells
Furylfuramide has been researched for its effects on hypoxic cells . Hypoxic cells are cells with low oxygen levels, which can be more resistant to radiation therapy. Furylfuramide has been studied as a potential radiosensitizer, a substance that makes cells more sensitive to radiation .
Tables
Japan (1965-1974)
Furylfuramide was used as a food preservative in Japan from 1965 to 1974 . During this period, it was added to a variety of food products to prevent spoilage and extend shelf life . However, due to concerns about its mutagenic and carcinogenic potential, it was eventually withdrawn from the market .
Mutagenicity Screening
Mechanism of Action
Furylfuramide exerts its effects primarily through its interaction with DNA. The compound forms adducts with DNA, leading to mutations during DNA replication. The nitro group in furylfuramide is believed to be responsible for its mutagenic properties. The compound is metabolized by cytochrome P450 enzymes, which can either activate or deactivate its mutagenic potential .
Comparison with Similar Compounds
Key Toxicological Findings:
- Hepatotoxicity: Oral administration in rodents induces centrolobular liver necrosis, reversible after 14 days post-exposure . Phenobarbital pretreatment reduces toxicity by enhancing metabolic detoxification via cytochrome P450 enzymes .
- Mutagenicity: Strong genotoxic activity in Salmonella typhimurium umu and Ames tests, with ID₅₀ values of 0.35 μmol/mL (umu test) and suppression by compounds like isofraxinellone (ID₅₀ = 0.24 μmol/mL) .
- Carcinogenicity: Induces forestomach tumors in mice and hamsters at chronic exposure levels .
Comparison with Similar Compounds
Mutagenicity and Antimutagenic Interactions
Furylfuramide exhibits potent mutagenicity, but its effects are modulated by structural analogs and natural compounds.
Table 1: Mutagenicity and Antimutagenic Activity
Insights :
- Isofraxinellone and flavonoids (e.g., pinocembrin) directly inhibit AF-2 mutagenicity, while vanillin enhances DNA repair pathways .
- AF-2’s mutagenic potency is higher than nitrofurazone, which requires metabolic activation in E. coli .
Hepatotoxicity and Metabolic Pathways
Table 2: Hepatotoxic Effects and Metabolic Modulation
Insights :
- AF-2 and CCl₄ both disrupt hepatic mixed-function oxidases, but AF-2’s effects are reversible .
- Pretreatment with CCl₄ or phenobarbital enhances AF-2 detoxification, suggesting shared P450 pathways .
Carcinogenicity and Tumorigenic Potential
Table 3: Carcinogenic Profiles
Insights :
- AF-2’s transplacental carcinogenicity in fetal mice distinguishes it from non-carcinogenic limonoids .
- Compared to 4-nitroquinoline 1-oxide, AF-2 shows organ-specific tropism for the gastrointestinal tract .
Biological Activity
Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative that has garnered attention due to its mutagenic and carcinogenic properties. Initially utilized as a food preservative in Japan from 1965 until its withdrawal in 1974, extensive research has since been conducted to evaluate its biological activity, particularly its carcinogenic potential.
Furylfuramide's chemical structure is characterized by a nitro group attached to a furan ring, which is believed to play a significant role in its biological activity. The compound's mutagenic properties were first identified through bacterial assays, notably the Ames test, which indicated that it could induce mutations in Escherichia coli and other organisms .
The mechanism by which furylfuramide exerts its carcinogenic effects appears to involve the formation of reactive intermediates that can interact with DNA, leading to chromosomal aberrations and mutations. Studies have demonstrated that furylfuramide can cause chromosomal damage in human lymphocytes and induce malignant tumors in various rodent models .
Animal Testing Results
Furylfuramide has been shown to induce tumors in multiple organs of rodents. Notable findings from animal studies include:
- Mammary Glands : Development of benign and malignant tumors.
- Stomach : Induction of tumors in the forestomach.
- Esophagus and Lungs : Tumor formation observed across various studies.
A comprehensive study involving ddY mice revealed that administration of furylfuramide at doses of 50 mg/kg resulted in significant tumor development .
Summary of Key Studies
| Study | Organism | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Higashikuni et al. | Mouse | 25-100 (i.p.) | Weakly positive for micronuclei |
| Sugiyama | Rat | 30-240 (gavage) | Positive for chromosomal aberrations |
| Azegami et al. | Various | Varies | Mutagenicity confirmed in bacterial assays |
Mutagenicity Assessments
Furylfuramide has undergone numerous mutagenicity assessments, which have consistently shown positive results across various test systems:
- Ames Test : Demonstrated mutagenic activity with and without metabolic activation.
- Micronucleus Assay : Indicated increased frequency of micronuclei in peripheral blood reticulocytes following treatment.
These findings highlight the compound's potential to cause genetic damage, reinforcing concerns regarding its safety as a food additive .
Regulatory Actions and Current Status
Due to its established mutagenic and carcinogenic properties, furylfuramide was banned from use as a food preservative in Japan in 1974. The decision was based on extensive evidence linking the compound to cancer development in laboratory animals, alongside its mutagenic effects observed in vitro .
Case Studies and Implications
Recent literature has revisited the risk assessment methodologies used for chemicals like furylfuramide. One case study emphasized the importance of integrating both traditional animal testing and newer screening methods such as bacterial mutagenicity tests to improve regulatory oversight .
Q & A
Q. What are the standard experimental protocols for assessing Furylfuramide's mutagenicity in bacterial reverse mutation assays?
- Methodological Answer : Bacterial reverse mutation assays (e.g., Ames test variants) are commonly used. Key steps include:
- Using E. coli WP2 try⁻ strains (e.g., strain C801) to assess tryptophan reversibility .
- Supplementing with rat liver homogenate (S9 fraction) for metabolic activation, prepared with NADP and glucose-6-phosphate .
- Exposing bacterial suspensions to Furylfuramide (e.g., 10–25 µg/mL) at 37°C for 10 minutes, followed by centrifugation and viability testing on minimal agar plates .
- Quantifying revertant colonies and comparing to controls (without S9 or Furylfuramide) to confirm metabolic activation dependency .
Q. How do researchers determine the optimal concentration range of Furylfuramide for in vitro genotoxicity studies?
- Methodological Answer :
- Conduct dose-response experiments with incremental concentrations (e.g., 0.015–0.15 ppm) to establish cytotoxicity thresholds using survival curves .
- Measure DNA damage via rec-assays, comparing survival rates of DNA repair-proficient (Rec⁺) and repair-deficient (Rec⁻) bacterial strains .
- Validate results with complementary methods, such as host-mediated assays in mice, where Furylfuramide is administered orally and peritoneal fluid is analyzed for mutagenic metabolites .
Q. What experimental models are recommended for studying Furylfuramide's metabolic activation requirements?
- Methodological Answer :
- Bacterial systems : Use E. coli WP2try strains with/without S9 fraction to distinguish between direct and metabolism-dependent mutagenicity .
- Host-mediated assays : Employ ddY mice to evaluate in vivo metabolic conversion, extracting peritoneal fluid post-administration to quantify mutagenic intermediates .
- In vitro activation : Combine liver S9 fractions with bacterial suspensions to simulate mammalian metabolic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo genotoxicity data for Furylfuramide?
- Methodological Answer :
- Analyze metabolic context : In vitro systems may lack tissue-specific activation pathways present in vivo. Use host-mediated assays to bridge this gap .
- Compare S9 sources : Test liver homogenates from different species (e.g., rat vs. human) to identify metabolic variability .
- Replicate conflicting studies : Ensure consistent parameters (e.g., exposure time, temperature) and validate with orthogonal methods like comet assays or transcriptomic profiling .
Q. What methodological considerations are critical for integrating transcriptomic data with traditional mutagenicity assays in Furylfuramide research?
- Methodological Answer :
- Data correlation : Link gene expression changes (e.g., DNA repair genes) with phenotypic outcomes (e.g., revertant counts) using multivariate analysis .
- Experimental design : Pair RNA sequencing with parallel mutagenicity assays on the same bacterial/mammalian cell batches to control for batch effects .
- Public data repositories : Archive raw sequencing data and experimental metadata in FAIR-compliant repositories to enable cross-study validation .
Q. What strategies improve detection of low-frequency mutations induced by Furylfuramide in complex biological systems?
- Methodological Answer :
- High-throughput sequencing : Use whole-genome sequencing to identify rare mutations below the detection limit of colony-counting methods .
- Enrichment cultures : Propagate exposed bacterial populations in selective media to amplify mutant subpopulations before analysis .
- Statistical rigor : Apply Poisson distribution models to distinguish spontaneous vs. induced mutations, especially at low doses .
Tables for Reference
Table 1 : Key Parameters in Furylfuramide Mutagenicity Assays (Adapted from )
| Parameter | In Vitro (Bacterial) | In Vivo (Mouse) |
|---|---|---|
| Furylfuramide Concentration | 10–25 µg/mL | 15 mg/kg (oral dose) |
| Incubation Time | 10 minutes | 24–48 hours |
| Metabolic Activation | S9 fraction required | Liver enzymes present |
| Mutation Frequency | 200+ revertants/10⁷ survivors | Peritoneal fluid analysis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
